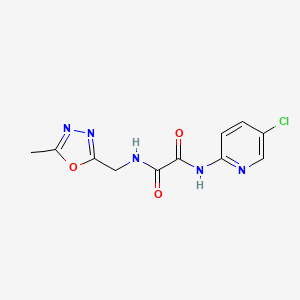

N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O3/c1-6-16-17-9(20-6)5-14-10(18)11(19)15-8-3-2-7(12)4-13-8/h2-4H,5H2,1H3,(H,14,18)(H,13,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYHYFHOVXWNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈ClN₅O₃

- Molecular Weight : 373.82 g/mol

- CAS Number : 1255529-27-1

- SMILES Notation : CN(C)C(=O)[C@@H]1CCC@HC@HNC(=O)c3nc4CCN(C)Cc4s3

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it was tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined, revealing that the compound exhibits significant antibacterial activity.

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| Methicillin-resistant S. aureus | 12.9 | 12.9 |

The MBC values being equal to MIC values indicate that the compound not only inhibits bacterial growth but also kills the bacteria, classifying it as bactericidal .

2. Anti-inflammatory Potential

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It was found to attenuate lipopolysaccharide-induced NF-κB activation in vitro, which is crucial in mediating inflammatory responses.

| Compound | IC50 (µM) | Effect on NF-κB Activation |

|---|---|---|

| N1-(5-chloropyridin...) | 6.5 | Significant attenuation |

| Cinnamic acid | - | Reference for comparison |

This suggests that the compound may serve as a potential therapeutic agent in managing inflammatory diseases .

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits low cytotoxic effects up to concentrations of 20 µM in various cell lines. This is significant as it indicates a favorable safety profile for potential therapeutic applications.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, researchers tested a series of compounds similar to this compound against clinical isolates of MRSA. The results indicated that while several compounds showed promise, this specific compound demonstrated superior activity against both S. aureus strains tested .

Research Findings on Lipophilicity

The lipophilicity of N1-(5-chloropyridin...) was evaluated using both experimental and computational methods. The results indicated that its lipophilic profile is conducive to effective drug-receptor interactions, which is critical for pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide?

The synthesis typically involves multi-step condensation reactions. For example, oxalamides are often synthesized via coupling of chloropyridinyl amines with oxalic acid derivatives, followed by functionalization of the oxadiazole moiety. Key steps include:

- Amide bond formation : Reacting 5-chloropyridin-2-amine with oxalyl chloride under controlled pH and temperature.

- Oxadiazole incorporation : Introducing the 5-methyl-1,3,4-oxadiazole group via cyclization of thiosemicarbazide intermediates or coupling with pre-synthesized oxadiazole-methylamine derivatives .

- Purification : Flash chromatography (e.g., silica gel with EtOAc/hexanes gradients) or recrystallization to achieve >90% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical characterization requires:

- Spectroscopy :

- 1H/13C NMR : To verify substituent positions and amide linkages (e.g., δ ~9–10 ppm for NH protons in DMSO-d6) .

- FTIR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole ring vibrations .

- Mass spectrometry : LC-MS (APCI+) to validate molecular weight (e.g., observed [M+H⁺] matching calculated values) .

- HPLC : Assess purity (>95% by reverse-phase methods) .

Q. What are the critical stability considerations for this compound under experimental conditions?

- pH sensitivity : Amide bonds may hydrolyze under strongly acidic/basic conditions. Stability studies in buffers (pH 2–12) are recommended .

- Thermal stability : Monitor decomposition via TGA/DSC, especially if used in high-temperature reactions .

- Light sensitivity : Store in amber vials if photoactive groups (e.g., chloropyridine) are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response profiling : Use standardized assays (e.g., IC50 determination in enzyme inhibition) to eliminate variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing 5-methyl-oxadiazole with thiazole) to identify critical pharmacophores .

- Solubility adjustments : Test in different solvents (DMSO, PEG) to address false negatives from poor solubility .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 5-chloropyridine with fluorophenyl) and evaluate bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like cytochrome P450 enzymes .

- Pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability to correlate structural features with ADME properties .

Q. How should researchers design assays to evaluate the compound’s anti-inflammatory or antiviral potential?

- In vitro models :

- NF-κB inhibition : Luciferase reporter assays in RAW264.7 macrophages .

- HIV entry inhibition : Pseudotyped virus assays targeting CD4-binding sites .

- In vivo models : Murine LPS-induced inflammation models with cytokine profiling (IL-6, TNF-α) .

- Control compounds : Include reference inhibitors (e.g., dexamethasone for anti-inflammatory assays) .

Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping NMR peaks)?

- Variable temperature NMR : Elevate temperature (e.g., 50°C in DMSO-d6) to reduce rotational barriers and simplify splitting .

- 2D experiments : Use HSQC and HMBC to assign quaternary carbons and resolve aromatic region overlaps .

- Isotopic labeling : Synthesize 13C/15N-labeled analogs for unambiguous signal assignment in complex regions .

Methodological Challenges and Solutions

Q. How can low synthetic yields be optimized for this compound?

- Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency .

- Microwave-assisted synthesis : Reduce reaction times and improve cyclization yields for oxadiazole formation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during multi-step syntheses .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Strict QC protocols : Enforce ≥95% purity (HPLC) and identical spectroscopic profiles for all batches .

- Bioassay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.